2,2-Dimethoxy-d6 Montelukast
Description
Montelukast is a potent leukotriene receptor antagonist (LTRA) used primarily for asthma and allergic rhinitis management. It inhibits cysteinyl leukotriene (CysLT) receptors, reducing bronchoconstriction and inflammation . The "2,2-Dimethoxy" moiety may further modify solubility or receptor binding. This article focuses on comparative data between Montelukast and structurally or functionally related compounds, leveraging evidence from pharmacological, clinical, and safety studies.
Properties
Molecular Formula |
C₃₇H₃₄D₆ClNO₃S |
|---|---|
Molecular Weight |
620.27 |
Synonyms |
(R,E)-Methyl 2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetate-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Efficacy Comparison with ICS
| Outcome | Montelukast Efficacy vs. ICS | Key Population Differences |
|---|---|---|
| Exacerbation Reduction | Lower | ICS preferred for most patients |
| Smokers’ Response | Similar | ICS resistance in smokers |
Comparison with Beta-2 Agonists and Antihistamines
Salbutamol (Short-Acting β2 Agonist)
- Rescue Therapy : Male Montelukast users required more frequent rescue therapy with salbutamol than females in Italian and Danish cohorts (HR = 1.23, p < 0.05) .
Pseudoephedrine
- Allergic Rhinitis : Montelukast demonstrated comparable efficacy to pseudoephedrine in a 2-week trial, with fewer cardiovascular side effects (e.g., tachycardia) .
Structural and Pharmacokinetic Comparisons
COVID-19 Protease Inhibitor Candidates
- Montelukast was identified as a top hit (binding affinity = -9.2 kcal/mol) for SARS-CoV-2 protease inhibition, outperforming structurally similar drugs like cabicistat . Its drug-like properties (e.g., logP = 5.2) align with Lipinski’s "rule of five" .
Molecular Dynamics Stability
- Montelukast and Dinoprostone showed stable binding in simulations (RMSD = 1.5–3.0 Å), outperforming Donepezil (RMSD up to 4 Å), suggesting robust target engagement .
Q & A
Q. What are the key pharmacokinetic parameters of montelukast critical for designing dose-response studies in adult populations?
Montelukast exhibits linear pharmacokinetics up to 50 mg, with a plasma half-life of 2.7–5.5 hours in healthy adults and minimal accumulation (14%) during once-daily dosing . Key parameters include:
- Volume of distribution : 8–11 L, indicating moderate tissue penetration.
- Protein binding : >99%, necessitating consideration of drug displacement interactions.
- Metabolism : Extensive hepatic metabolism via CYP2C8, 2C9, and 3A4, with undetectable metabolite concentrations at steady state.
Methodological guidance: Use validated LC-MS/MS assays to monitor parent drug levels, as metabolites are not quantifiable in standard therapeutic doses .
Q. Which analytical techniques are validated for quantifying montelukast in pharmaceutical formulations and biological matrices?
- HPTLC (High-Performance Thin-Layer Chromatography): Used for bulk drug analysis with a detection limit of 75–78 ng/mL .
- Spectrophotometry : Effective for serum quantification, with linearity in the range of 690–695 nm .
- LC-MS/MS : Preferred for pharmacokinetic studies due to high sensitivity for low plasma concentrations .
Note: Avoid relying solely on UV detection in complex biological samples due to interference risks.
Q. What is the scientific rationale for selecting montelukast sodium over dicyclohexylamine salts as a reference standard?
The USP monograph specifies dicyclohexylamine salts, but montelukast sodium is often used due to its stability and compatibility with common HPLC mobile phases. However, researchers must justify this substitution by demonstrating equivalence in purity (>97.0% by HLC) and chromatographic behavior .
Advanced Research Questions
Q. How can contradictory findings on montelukast-associated neuropsychiatric events in pediatric studies be reconciled methodologically?
Conflicting results (e.g., Glockler-Lauf 2019 vs. Ali 2015) arise from retrospective designs relying on prescription claims data . To resolve contradictions:
- Prospective cohort studies : Track real-time neuropsychiatric outcomes using validated scales (e.g., PHQ-9 for depression).
- Pharmacogenomic analysis : Investigate CYP2C8 polymorphisms that alter drug exposure .
- Control for confounders : Adjust for comorbidities (e.g., pre-existing anxiety disorders) and concomitant medications .
Q. What experimental models are suitable for evaluating montelukast’s potential antiviral mechanisms, such as SARS-CoV-2 entry inhibition?
- In vitro : Use pseudotyped viral particles expressing SARS-CoV-2 spike protein to assess montelukast’s effect on viral entry in ACE2-expressing cells .
- In vivo : Preclinical rodent models infected with murine-adapted coronaviruses, with endpoints including viral load (qRT-PCR) and cytokine profiling (ELISA) .
- Mechanistic studies : Employ molecular docking simulations to explore montelukast’s interaction with viral protease (3CLpro) or host receptors .
Q. How should researchers design studies to assess montelukast’s efficacy in elderly populations, given limited age-specific data?
- Stratified recruitment : Enroll patients ≥65 years separately to enable subanalysis.
- Endpoint selection : Focus on asthma exacerbation days (35% reduction reported in mixed-age cohorts) and frailty-adjusted safety outcomes .
- Pharmacokinetic adjustments : Account for age-related declines in CYP2C8 activity, which may necessitate dose modifications .
Q. What methodological considerations are critical when studying montelukast-drug interactions involving CYP450 enzymes?
- In vitro screens : Use human liver microsomes to assess inhibition/induction of CYP2C8, 2C9, and 3A4 .
- Clinical validation : Co-administer montelukast with CYP inhibitors (e.g., gemfibrozil, which increases montelukast exposure 4.4-fold) and monitor plasma levels .
- Phenobarbital challenge : Evaluate CYP3A4 induction effects, which reduce montelukast AUC by ~40% .
Q. How can sputum biomarker analysis improve predictive models of montelukast responsiveness in cough-variant asthma (CVA)?
- Biomarker selection : Measure eosinophil counts and cysteinyl leukotrienes (CysLTs) in sputum pre/post-treatment.
- Regression modeling : Younger age correlates with better responsiveness, but sputum eosinophils and CysLTs (C2/C5) show no direct correlation with clinical outcomes .
- Limitations : Small sample sizes (n=23 in Kyoto study) necessitate multicenter validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
